2-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyrimidine 2-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyrimidine
Brand Name: Vulcanchem
CAS No.: 2549003-99-6
VCID: VC11841534
InChI: InChI=1S/C9H10F3N3O/c10-9(11,12)6-15-4-7(5-15)16-8-13-2-1-3-14-8/h1-3,7H,4-6H2
SMILES: C1C(CN1CC(F)(F)F)OC2=NC=CC=N2
Molecular Formula: C9H10F3N3O
Molecular Weight: 233.19 g/mol

2-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyrimidine

CAS No.: 2549003-99-6

Cat. No.: VC11841534

Molecular Formula: C9H10F3N3O

Molecular Weight: 233.19 g/mol

* For research use only. Not for human or veterinary use.

2-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyrimidine - 2549003-99-6

Specification

CAS No. 2549003-99-6
Molecular Formula C9H10F3N3O
Molecular Weight 233.19 g/mol
IUPAC Name 2-[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxypyrimidine
Standard InChI InChI=1S/C9H10F3N3O/c10-9(11,12)6-15-4-7(5-15)16-8-13-2-1-3-14-8/h1-3,7H,4-6H2
Standard InChI Key WQDBOQLXZRHOFI-UHFFFAOYSA-N
SMILES C1C(CN1CC(F)(F)F)OC2=NC=CC=N2
Canonical SMILES C1C(CN1CC(F)(F)F)OC2=NC=CC=N2

Introduction

Chemical Identity and Structural Features

Molecular Characterization

2-{[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]oxy}pyrimidine (IUPAC name: 2-[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxypyrimidine) is defined by the following properties:

PropertyValueSource
Molecular FormulaC₁₁H₁₄F₃N₃O
Molecular Weight261.24 g/mol
CAS Number2549047-55-2
SMILESCC1=NC(=NC=C1)OC2CN(C2)CC(F)(F)F

The structure comprises a pyrimidine ring (a six-membered aromatic heterocycle with two nitrogen atoms) linked via an ether bond to an azetidine ring (a four-membered saturated heterocycle with one nitrogen atom). The azetidine is further substituted with a 2,2,2-trifluoroethyl group, introducing hydrophobicity and electronic effects .

Key Functional Groups

  • Pyrimidine core: Enables hydrogen bonding and π-π stacking interactions with biological targets .

  • Azetidine moiety: Conformationally constrained amine system that may enhance target binding selectivity .

  • Trifluoroethyl group: Imparts metabolic stability and lipophilicity, common in agrochemicals and pharmaceuticals .

Synthetic Strategies and Pathways

Hypothetical Synthesis Routes

While no explicit synthesis for this compound is documented, analogous pyrimidine-azetidine derivatives suggest a multi-step approach:

  • Azetidine precursor synthesis:

    • 1-(2,2,2-Trifluoroethyl)azetidin-3-amine (CAS: 1339236-05-3) serves as a key intermediate, synthesized via nucleophilic substitution of azetidine with trifluoroethyl bromide .

  • Pyrimidine functionalization:

    • Coupling the azetidine amine to a chloropyrimidine derivative (e.g., 2-chloropyrimidine) under Mitsunobu or nucleophilic aromatic substitution conditions .

Example Reaction Scheme:

Azetidine-3-ol+2-ChloropyrimidineBase2-(Azetidin-3-yloxy)pyrimidineTrifluoroethylationTarget Compound\text{Azetidine-3-ol} + \text{2-Chloropyrimidine} \xrightarrow{\text{Base}} \text{2-(Azetidin-3-yloxy)pyrimidine} \xrightarrow{\text{Trifluoroethylation}} \text{Target Compound}

Analytical Characterization

Hypothetical characterization data inferred from analogs:

  • ¹H NMR: Peaks at δ 2.5–3.5 ppm (azetidine protons), δ 6.5–8.5 ppm (pyrimidine aromatic protons) .

  • LC-MS: [M+H]⁺ peak at m/z 262.1.

Biological Activity and Mechanism of Action

Kinase Inhibition

  • Pyrimidine derivatives are established kinase inhibitors (e.g., EGFR, PI3K) .

  • The trifluoroethyl group may enhance binding to hydrophobic kinase pockets .

Antimicrobial Activity

  • Thieno[2,3-d]pyrimidines with similar substituents show MIC values of 1.95–9.6 µM against Gram-positive bacteria .

Anticancer Activity

  • Analogous compounds induce apoptosis (21.93-fold increase in caspase-3) and cell cycle arrest (G1/S phase) in cancer cells .

Structure-Activity Relationship (SAR) Insights

  • Pyrimidine substitution: Electron-withdrawing groups (e.g., trifluoroethyl) improve metabolic stability .

  • Azetidine ring: Conformational rigidity enhances target selectivity compared to flexible amines .

Challenges and Future Directions

Knowledge Gaps

  • No in vivo pharmacokinetic or toxicity data available.

  • Synthetic scalability and regioselectivity require optimization.

Research Priorities

  • Activity profiling: Screen against kinase panels and microbial assays.

  • ADMET studies: Evaluate bioavailability and CNS penetration.

  • Analog synthesis: Explore substitutions at pyrimidine C4/C6 positions .

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